2-Amino-2,3-dimethylbutyramide

Description

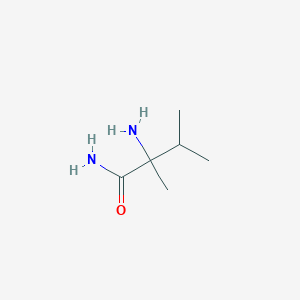

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-2,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-4(2)6(3,8)5(7)9/h4H,8H2,1-3H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPQUHCGFDFLSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40963-14-2 | |

| Record name | 2-Amino-2,3-dimethylbutanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Reaction Pathways for 2 Amino 2,3 Dimethylbutyramide

Chemo-enzymatic Synthesis of 2-Amino-2,3-dimethylbutyramide

A prominent chemo-enzymatic strategy for producing this compound involves the enzymatic hydration of its nitrile precursor, 2-Amino-2,3-dimethylbutyronitrile (ADBN). researchgate.netresearchgate.net This biotransformation is catalyzed by the enzyme nitrile hydratase (NHase), which efficiently converts the nitrile group into an amide group under mild conditions. mdpi.com

Enzymatic Hydration of 2-Amino-2,3-dimethylbutyronitrile (ADBN)

The enzymatic hydration of ADBN to this compound is a key step in the green synthesis of this important chemical intermediate. researchgate.net This process utilizes whole-cell biocatalysts that harbor nitrile hydratase activity, offering an environmentally friendly alternative to conventional chemical hydration. mdpi.com The reaction is typically carried out in aqueous systems, and various parameters such as temperature, pH, and substrate concentration are optimized to maximize the yield and productivity of this compound. nih.govnih.gov

Nitrile hydratase (NHase, EC 4.2.1.84) is a metalloenzyme that plays a central role in the biocatalytic conversion of nitriles to their corresponding amides. mdpi.comfrontiersin.org This enzyme facilitates the hydration of the nitrile triple bond, a reaction that is otherwise challenging to achieve with high selectivity under mild conditions. frontiersin.org NHases are classified based on the metal ion present in their active site, which is typically either a non-corrin cobalt(III) or a non-heme iron(III) ion. nih.govmdpi.com The enzyme is generally composed of α and β subunits. nih.govuniprot.org The catalytic mechanism involves the coordination of the nitrile substrate to the metal center, followed by a nucleophilic attack of a water molecule to form the amide product. mdpi.com The high efficiency and specificity of NHase make it an attractive catalyst for industrial applications, including the synthesis of acrylamide (B121943) and other valuable amides. frontiersin.orgnih.gov

One of the challenges in the NHase-catalyzed hydration of ADBN is the potential inhibition of the enzyme by cyanide, which can be released from the substrate. nih.govnih.gov Research has focused on developing cyanide-resistant NHases and optimizing reaction conditions, such as temperature control, to overcome this inhibition. nih.gov For instance, lowering the reaction temperature has been shown to successfully mitigate the inhibitory effects of cyanide. nih.govnih.gov

The search for robust and efficient microbial sources of nitrile hydratase is a continuous effort in the field of biocatalysis. Microorganisms are screened from various environments, and their NHase production capabilities are characterized. researchgate.net A sophisticated colorimetric screening method has been developed to identify strains that exhibit high NHase activity towards specific nitriles like ADBN. researchgate.netresearchgate.net This method allows for high-throughput screening of a large number of isolates. researchgate.net Once promising strains are identified, their NHase enzymes are characterized in terms of substrate specificity, temperature and pH optima, and tolerance to inhibitors. nih.govnih.gov

Rhodococcus boritolerans CCTCC M 208108 is a notable strain that has been successfully employed for the enzymatic production of this compound. researchgate.netnih.gov This strain was identified through a colorimetric screening process and was found to possess a cyanide-resistant nitrile hydratase. researchgate.netnih.gov The resting cells of R. boritolerans CCTCC M 208108 have demonstrated tolerance to high concentrations of the product (up to 40 g/L) and can function effectively under alkaline conditions (pH 9.3). researchgate.netnih.gov

To enhance the productivity of the biocatalytic process, a biphasic system using n-hexane and water has been developed. nih.gov This system helps to overcome substrate inhibition and facilitates product recovery. nih.gov In a preparative scale process, a product concentration of 50 g/L with a yield of 91% was achieved. nih.gov Furthermore, the whole-cell biocatalyst could be reused, significantly increasing the catalyst productivity. nih.gov

| Parameter | Value | Reference |

| Strain | Rhodococcus boritolerans CCTCC M 208108 | researchgate.netnih.gov |

| Cyanide Resistance | 5 mM | researchgate.netnih.gov |

| Product Tolerance | 40 g/L | researchgate.netnih.gov |

| Optimal pH | 9.3 | researchgate.netnih.gov |

| Biphasic System | n-hexane/water (30/70 v/v) | nih.gov |

| Product Concentration | 50 g/L | nih.gov |

| Yield | 91% | nih.gov |

| Catalyst Productivity | 6.3 g product/g catalyst | nih.gov |

| Catalyst Reuse | At least twice | nih.gov |

| Increased Catalyst Productivity (with reuse) | 12.3 g product/g catalyst | nih.gov |

A newly isolated strain, Rhodococcus qingshengii, has also been identified as a potent biocatalyst for the conversion of ADBN to this compound. nih.gov This microorganism is resistant to cyanide, tolerating concentrations up to 5 mM, and can withstand high product concentrations of up to 40 g/L. nih.govresearchgate.net The nitrile hydratase from this strain exhibits broad substrate specificity, effectively hydrating various saturated, unsaturated, and cyclic aliphatic nitriles. nih.govresearchgate.net

Optimization of the reaction temperature has been shown to significantly impact the product yield. nih.gov At a reduced temperature of 10°C, the accumulation of this compound reached 33.8 g/L with a yield of 84.5%, which was 2.5 times higher than the yield obtained at 30°C. nih.govresearchgate.net This demonstrates the importance of temperature control in mitigating enzyme inhibition and maximizing product formation. nih.gov

| Parameter | Value | Reference |

| Strain | Rhodococcus qingshengii | nih.gov |

| Cyanide Tolerance | 5 mM | nih.govresearchgate.net |

| Product Tolerance | 40 g/L | nih.govresearchgate.net |

| Optimal Temperature | 10 °C | nih.govresearchgate.net |

| Product Concentration at 10°C | 33.8 g/L | nih.govresearchgate.net |

| Yield at 10°C | 84.5% | nih.govresearchgate.net |

Nocardia globerula is another microorganism known for its versatile nitrile-degrading capabilities. nih.gov Strains of Nocardia globerula have been found to possess a suite of enzymes involved in nitrile metabolism, including nitrilase, nitrile hydratase, and amidase. nih.gov The expression of these enzymes can be influenced by the composition of the growth medium. nih.gov For instance, cultivating Nocardia globerula NHB-2 in a nutrient broth supplemented with glucose and yeast extract resulted in cells with nitrile hydratase-amidase activity specific for saturated aliphatic nitriles. nih.gov The ability of this organism to hydrolyze a wide range of nitriles and amides makes it a valuable bioresource for applications in organic synthesis. nih.gov

| Enzyme System | Substrate Specificity | Reference |

| Nitrilase | Aromatic and unsaturated aliphatic nitriles | nih.gov |

| Nitrile Hydratase-Amidase (induced by acetonitrile) | Saturated aliphatic and aromatic amides | nih.gov |

| Nitrile Hydratase-Amidase (constitutive) | Saturated aliphatic nitriles and amides | nih.gov |

Screening and Characterization of Microorganisms for NHase Production

Rhodococcus erythropolis (e.g., CCTCC NO: M 209244)

The strain Rhodococcus erythropolis CCTCC NO: M 209244 serves as a potent biocatalyst for the production of this compound. google.com The methodology involves the fermentation of this microorganism to generate nitrile hydratase, which catalyzes the hydration of 2-amino-2,3-dimethylbutyronitrile into the desired amide product. google.com

In a typical procedure, wet cells of R. erythropolis are suspended in a phosphate (B84403) buffer solution (pH 7.2). google.comgoogle.com The reaction is initiated by adding the substrate, 2-amino-2,3-dimethylbutyronitrile, to a final concentration of 0.15 M. The mixture is then incubated at 35°C with agitation (150 rpm) for approximately 60 minutes. google.comgoogle.com This process has demonstrated high efficiency, achieving a product concentration of 0.191 M, which corresponds to a yield of 95.5%. google.com The reaction conditions are considered mild, highlighting the advantages of this biocatalytic route over traditional chemical synthesis, such as reduced waste and enhanced environmental compatibility. google.com

Pseudonocardia thermophila JCM3095

Nitrile hydratase (NHase) from Pseudonocardia thermophila JCM3095 has been identified as a highly effective biocatalyst for the synthesis of ADBA. researchgate.netresearchgate.net This enzyme was selected from a library of recombinant NHases and has been a subject of study to enhance its production and application. researchgate.netresearchgate.net For improved purification and handling, the enzyme is fused with a His-tag. researchgate.netresearchgate.net

The recombinant NHase, expressed in Escherichia coli BL21(DE3), exhibits robust thermal stability. researchgate.netresearchgate.net Following optimization of fermentation conditions, a significant increase in cell density, enzyme activity, and specific activity has been achieved, demonstrating the potential for an efficient whole-cell biocatalyst system for ADBA synthesis. researchgate.netresearchgate.net The purified enzyme is most active at a temperature of 37°C and a pH of 7.0. researchgate.net

Optimization of Biocatalytic Reaction Conditions

The optimization of reaction parameters is crucial for maximizing the yield and efficiency of the biocatalytic synthesis of ADBA. Factors such as temperature, pH, and substrate/product concentrations directly influence the activity and stability of the nitrile hydratase enzyme. mdpi.com

Temperature Influence on NHase Activity and ADBA Yield

Controlling the reaction temperature at 10°C has been shown to be an effective strategy to overcome the inhibition of NHase caused by cyanide, which can be released from the substrate ADBN. nih.gov Research using the cyanide-resistant strain Rhodococcus qingshengii demonstrated that conducting the reaction at 10°C resulted in an ADBA concentration of 33.8 g/L, which was 2.5 times higher than the yield obtained at 30°C. nih.gov This indicates that while higher temperatures might increase initial enzyme activity, they can also lead to issues like enzyme inactivation or increased substrate degradation, ultimately lowering the final product yield. researchgate.netresearchgate.net

Table 1: Effect of Temperature on ADBA Yield

| Temperature | Final ADBA Concentration | Fold Increase vs. 30°C | Reference |

|---|---|---|---|

| 10°C | 33.8 g/L | 2.5 | nih.gov |

pH Effects on Enzymatic Hydration Efficiency

The pH of the reaction medium is another vital factor for optimizing the enzymatic hydration of ADBN. bohrium.com Nitrile hydratases generally function optimally within a specific pH range. For instance, the NHase from P. thermophila shows maximum activity at pH 7.0. researchgate.net However, certain strains exhibit remarkable tolerance to a wider pH spectrum.

Resting cells of Rhodococcus boritolerans CCTCC M 208108 have demonstrated tolerance to alkaline conditions, functioning effectively at a pH of 9.3. researchgate.netnih.gov Patent literature describes carrying out the catalytic hydration in various buffer systems with pH values ranging from 6.0 to 10.0. google.com A specific example using R. erythropolis in a phosphate buffer at pH 7.2 resulted in a high product yield, underscoring the importance of selecting an appropriate pH to maintain enzyme stability and catalytic efficiency. google.comgoogle.com

Table 2: pH Tolerance of Different Biocatalysts for ADBA Synthesis

| Microbial Strain | Effective pH Range | Optimal pH (if specified) | Reference |

|---|---|---|---|

| Pseudonocardia thermophila JCM3095 (recombinant NHase) | - | 7.0 | researchgate.net |

| Rhodococcus boritolerans CCTCC M 208108 | Tolerant up to 9.3 | - | researchgate.netnih.gov |

Substrate and Product Concentration Tolerance of Biocatalysts

High concentrations of substrate and product can often lead to inhibition of enzyme activity, a common challenge in industrial biocatalysis. nih.gov Therefore, the tolerance of the biocatalyst to both is a key factor for achieving high product titers. nih.gov

Microorganisms used for ADBA synthesis have shown significant tolerance to high product concentrations. For example, resting cells of Rhodococcus boritolerans CCTCC M 208108 and Rhodococcus qingshengii are tolerant to ADBA concentrations as high as 40 g/L. nih.govnih.gov This robustness is crucial for developing economically viable processes. To mitigate substrate inhibition and degradation, strategies such as fed-batch processes or the use of biphasic solvent systems are employed. bohrium.comnih.gov In a biphasic n-hexane/water system, the product concentration was improved to 50 g/L with a 91% yield. researchgate.netnih.gov This approach allows for a gradual supply of the substrate to the aqueous phase where the reaction occurs, preventing the accumulation of inhibitory levels of substrate or byproducts like cyanide. researchgate.netbohrium.com

Overcoming Cyanide Inhibition in NHase-catalyzed Reactions

A significant hurdle in the biocatalytic hydration of α-aminonitriles like ADBN is the potential for substrate degradation, which releases cyanide ions (CN⁻). researchgate.net Cyanide can act as a potent inhibitor of nitrile hydratase, a metalloenzyme. researchgate.net Consequently, screening for cyanide-resistant microbial strains and developing process strategies to circumvent this inhibition are critical.

Several Rhodococcus strains, including R. boritolerans CCTCC M 208108 and R. qingshengii, have been identified that exhibit resistance to cyanide concentrations up to 5 mM. researchgate.netnih.govnih.gov A key strategy to overcome cyanide inhibition is temperature control. nih.gov By lowering the reaction temperature to 10°C, the dissociation of ADBN into cyanide is minimized, allowing the enzymatic reaction to proceed efficiently. nih.gov Furthermore, in a continuous reaction setup, the process can be managed by stopping the reaction before the cyanide concentration reaches an inhibitory level (e.g., 2 mM), which also allows for the reuse of the whole-cell biocatalyst. nih.gov

Bioreactor Design and Process Engineering for Scalable Production

The scalable production of ADBA via biocatalysis hinges on sophisticated bioreactor design and process engineering. A key challenge is the inherent instability of the substrate, ADBN, in aqueous solutions, where it can spontaneously hydrolyze to produce cyanide (HCN). google.comgoogle.com HCN is a potent inhibitor of the NHase enzyme, as it complexes with the metal cations (Fe²⁺ or Co²⁺) in the enzyme's active site, leading to inactivation. google.comgoogle.com Consequently, process engineering strategies are focused on mitigating substrate hydrolysis and product inhibition to enhance yield and catalyst longevity. researchgate.netrsc.org

While straightforward to implement, purely aqueous reaction systems for ADBA synthesis face significant limitations. The primary drawback is the instability of the α-amino nitrile substrate ADBN, which readily dissociates to form cyanide, a strong inhibitor of nitrile hydratase (NHase). google.comgoogle.com For example, the NHase from Rhodococcus rhodochrous J1 loses 62% of its activity at a cyanide ion concentration of just 0.01 mM. google.com This inhibition severely curtails the efficiency and scalability of aqueous-based biotransformations. google.com Developing preparative scale processes in aqueous systems requires careful optimization of parameters to manage this inhibition. nih.gov

To overcome the limitations of aqueous systems, biphasic reaction systems have been developed and proven highly effective. researchgate.net These systems utilize a water-immiscible organic solvent to act as a reservoir for the ADBN substrate, which then partitions into the aqueous phase containing the whole-cell biocatalyst. researchgate.net This approach reduces the concentration of ADBN in the aqueous phase at any given time, thereby minimizing its decomposition into inhibitory cyanide. researchgate.net

A notable example is the use of an n-hexane/water biphasic system. researchgate.net In a 30/70 (v/v) n-hexane/water system using whole cells of Rhodococcus boritolerans CCTCC M 208108, the product concentration of ADBA was improved to 50 g/L with a yield of 91%. researchgate.netnih.gov This significantly surpassed the results from purely aqueous setups. researchgate.net

More recently, "green" solvents have been investigated to enhance the environmental profile of the process. bohrium.comrsc.org The fluorous solvent HFE-7100, when used in a biphasic system with water (HFE-7100/H₂O), has been identified as a promising reaction medium. rsc.orgresearchgate.net This system effectively reduces product inhibition, avoids substrate hydrolysis, and simplifies product separation and solvent recovery. rsc.orgresearchgate.net In an optimized HFE-7100/H₂O (v/v, 10%) biphasic system, an average ADBA yield of 97.3% was achieved, which is considerably higher than previously reported methods. researchgate.net The HFE-7100/H₂O system allows for high substrate concentration reactions and offers a more sustainable approach for the industrial biocatalytic synthesis of ADBA. bohrium.com

| Reaction System | Biocatalyst | Key Findings | Product Conc. (g/L) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aqueous | R. boritolerans CCTCC M 208108 | Process developed but limited by cyanide inhibition. | - | - | nih.gov |

| n-hexane/water (30/70 v/v) | R. boritolerans CCTCC M 208108 | Overcame cyanide inhibition by temperature control (10°C). | 50 | 91 | researchgate.netnih.gov |

| HFE-7100/H₂O (10% v/v) | Recombinant E. coli with NHase | Reduced product inhibition and substrate hydrolysis; facilitated product separation. | - | 97.3 | rsc.orgresearchgate.net |

The use of whole-cell biocatalysts is advantageous as it obviates the need for costly and time-consuming enzyme purification. d-nb.info Strains such as Rhodococcus boritolerans CCTCC M 208108 have been successfully used for ADBA production. researchgate.netnih.gov This strain was found to be resistant to cyanide (up to 5 mM) and tolerant to high concentrations of the ADBA product (40 g/L). researchgate.netnih.gov

The reusability of the biocatalyst is a critical factor for the economic viability of the industrial process. d-nb.info Studies have shown that the whole cells of R. boritolerans can be effectively reused. researchgate.netnih.gov By halting the reaction before the cyanide concentration reached an inhibitory level of 2 mM, the cells could be reused for at least two cycles. researchgate.netnih.gov This strategy increased the catalyst productivity to 12.3 g of product per gram of catalyst, demonstrating the potential for cost-effective, large-scale application. researchgate.netnih.gov

To further enhance biocatalyst efficiency, recombinant DNA technology has been employed. researchgate.netmdpi.com The expression of NHase in a host like Escherichia coli can overcome issues such as low expression levels or the presence of undesirable side-reacting enzymes (like amidases) in the native strains. researchgate.netmdpi.com

In one study, an NHase from Pseudonocardia thermophila JCM3095 was successfully expressed in E. coli BL21(DE3). researchgate.netmdpi.com Through systematic optimization of fermentation conditions, significant improvements in cell density and enzyme activity were achieved. mdpi.com The final optimized process resulted in an optical density (OD₆₀₀) of 19.4, an enzyme activity of 3.72 U/mL, and a specific activity of 1.04 U/mg protein after 42 hours. mdpi.com These represented 5.86-fold, 26.6-fold, and 4-fold increases, respectively, compared to the initial conditions, yielding an efficient whole-cell biocatalyst for ADBA synthesis. mdpi.com This recombinant approach provides a robust and customizable platform for producing highly active and stable biocatalysts. bohrium.commdpi.com

| Parameter | Initial Value | Optimized Value (at 42 h) | Fold Increase | Reference |

|---|---|---|---|---|

| OD₆₀₀ | 3.31 | 19.4 | 5.86 | mdpi.com |

| Enzyme Activity (U/mL) | 0.14 | 3.72 | 26.6 | mdpi.com |

| Specific Activity (U/mg protein) | 0.26 | 1.04 | 4.0 | mdpi.com |

Multi-enzymatic Cascade Reactions Involving ADBA Precursors

Multi-enzyme cascade reactions, where multiple enzymatic steps are performed in a single pot without isolating intermediates, offer a powerful strategy for synthesizing complex molecules from simple precursors. rug.nlnih.gov This approach improves efficiency, reduces waste, and can overcome unfavorable reaction equilibria. rug.nlnih.gov

While a specific multi-enzyme cascade for ADBA is not extensively detailed in the provided sources, the principles have been demonstrated for structurally related compounds. For instance, a two-enzyme system has been developed using two different recombinant E. coli strains. researchgate.net One strain expresses an NHase for the initial hydration of a nitrile, while the second strain expresses a D-selective amidase to resolve the resulting racemic amide into a desired D-amino acid. researchgate.net Such a system requires careful optimization to find compromise conditions (e.g., pH and temperature) that allow both enzymes to function effectively in a one-pot reaction. researchgate.net This concept of coupling an NHase with other enzymes could potentially be applied to the synthesis of chiral ADBA or its derivatives, creating more complex and valuable molecules from ADBN precursors.

Classical Chemical Synthesis Routes to this compound

The transformation of the nitrile group in 2-amino-2,3-dimethylbutyronitrile to an amide is a critical step in the synthesis of this compound. This is typically achieved through hydrolysis under either acidic or basic conditions. researchgate.net

Acid-Catalyzed Hydrolysis of 2-Amino-2,3-dimethylbutyronitrile

Acid-catalyzed hydrolysis represents a well-documented and effective method for the synthesis of this compound from 2-amino-2,3-dimethylbutyronitrile. This process typically involves the use of a strong acid, such as sulfuric acid, to facilitate the hydration of the nitrile group.

One established procedure involves the addition of 2-amino-2,3-dimethylbutyronitrile to concentrated sulfuric acid, followed by heating. The reaction mixture is then cooled and neutralized with a base, such as ammonia (B1221849), to yield the desired amide. In a specific example, reacting 46.7 g of 2-amino-2,3-dimethylbutanenitrile (B50279) with 104.2 ml of oil of vitriol (sulfuric acid) at room temperature for three days, followed by neutralization with sodium carbonate and sodium hydroxide (B78521), produced 25.8 g of 2-amino-2,3-dimethylbutanamide, corresponding to a yield of 47.6%. nih.gov Another documented synthesis reports a yield of 81.7% under similar acidic conditions. A higher yield of 95% has also been reported, where the product purity reached 96%.

The general reaction mechanism for the acid-catalyzed hydrolysis of a nitrile involves the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to the formation of an imidic acid intermediate, which then tautomerizes to the more stable amide.

Table 1: Research Findings on Acid-Catalyzed Hydrolysis of 2-Amino-2,3-dimethylbutyronitrile

| Starting Material (g) | Acid | Reaction Conditions | Neutralizing Agent | Product Yield (g) | Yield (%) | Purity (%) |

| 46.7 | Sulfuric Acid (104.2 ml) | Room temperature, 3 days | Na₂CO₃, NaOH | 25.8 | 47.6 | - |

| - | Sulfuric Acid | - | Ammonia | - | 81.7 | - |

| - | 95% Sulfuric Acid | Heating | Ammonia | - | 95 | 96 |

Base-Catalyzed Hydrolysis of 2-Amino-2,3-dimethylbutyronitrile

The hydrolysis of nitriles to amides can also be effectively carried out under basic conditions. researchgate.net This method typically involves heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide. The reaction proceeds through the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. This forms a hydroxy imine intermediate, which then tautomerizes to the amide.

While base-catalyzed hydrolysis is a recognized method for the production of this compound, specific and detailed research findings outlining the reaction conditions, yields, and purities for this particular conversion are not as readily available in the reviewed scientific literature as for the acid-catalyzed route. researchgate.net The general principle involves heating the nitrile under reflux with a solution of a base like sodium hydroxide. libretexts.org This process initially yields the sodium salt of the corresponding carboxylic acid and ammonia gas. libretexts.org To obtain the free carboxylic acid, the resulting solution would require acidification. libretexts.org

Hydrogen Peroxide-Mediated Hydration

The use of hydrogen peroxide for the hydration of nitriles to amides is a known synthetic methodology. However, a review of the available scientific literature did not yield specific examples or detailed research findings on the application of hydrogen peroxide-mediated hydration for the synthesis of this compound from 2-amino-2,3-dimethylbutyronitrile.

Palladium-on-Carbon Catalysis

Palladium-on-carbon (Pd/C) is a versatile heterogeneous catalyst used in a wide array of organic transformations. While palladium complexes have been shown to catalyze the hydration of various nitriles to their corresponding amides, specific applications of palladium-on-carbon for the direct synthesis of this compound from 2-amino-2,3-dimethylbutyronitrile are not documented in the surveyed literature. rsc.org Research in this area has often focused on the reverse reaction, the palladium-catalyzed dehydration of primary amides to form nitriles. nih.govorganic-chemistry.org

Applications of 2 Amino 2,3 Dimethylbutyramide in Advanced Chemical Synthesis

Precursor in Imidazolinone Herbicide Synthesis

2-Amino-2,3-dimethylbutyramide is a key building block in the industrial production of imidazolinone herbicides, a class of potent and broad-spectrum agents for weed control nih.govresearchgate.netgoogle.comgoogle.com. These herbicides function by inhibiting the acetolactate synthase (ALS) enzyme in plants, which is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine researchgate.net. This inhibition leads to a disruption of protein and DNA synthesis, ultimately causing plant death usbio.netnih.gov. The incorporation of this compound is fundamental to creating the core imidazolinone structure responsible for this bioactivity.

The synthesis of the imidazolinone ring involves the cyclization of this compound with heterocyclic ethyl dicarboxylates usbio.netchemicalbook.com. For instance, the reaction with diethyl esters of substituted pyridine-2,3-dicarboxylic acid or quinoline-2,3-dicarboxylic acid leads to the formation of the corresponding herbicidal compounds, such as imazethapyr (B50286) and imazapyr (B1671738) usbio.netchemicalbook.comresearchgate.net. This condensation reaction is a critical step, forming the heterocyclic-substituted imidazolinone structure that has been found to possess significantly higher bioactivity compared to other derivatives usbio.netnih.gov. The reaction proceeds readily at ambient temperatures and is often exothermic usbio.net.

The efficiency of the cyclization reaction is greatly enhanced by the choice of base. While bases such as sodium methoxide (B1231860) or potassium tert-butoxide can be used, sodium hydride (NaH) has been identified as a particularly effective agent for this transformation usbio.netchemicalbook.com. The use of sodium hydride allows the reaction to proceed under milder conditions, significantly increasing the reaction rate and providing the target imidazolinone compounds in high yields usbio.netnih.govchemicalbook.com. Specifically, employing NaH can lower the required reaction temperature to around 20°C and reduce the reaction time to as little as 15 minutes, resulting in products with a high degree of purity (98.5-99%) usbio.net.

| Base Used | Reaction Temperature | Reaction Time | Yield | Product Purity |

|---|---|---|---|---|

| Sodium Hydride (NaH) | 20°C | 15 min | High | 98.5-99% |

| Other Bases (e.g., CH₃ONa, t-C₄H₉OK) | Higher than 20°C | Longer than 15 min | Lower | Variable |

The structural moiety provided by this compound is integral to the efficacy of imidazolinone herbicides. These herbicides act as amino acid synthesis inhibitors by targeting the ALS enzyme researchgate.net. The presence of a nitrogen-containing heterocyclic carboxylic acid, introduced through the cyclization reaction, has been found to appreciably increase the herbicidal bioactivity usbio.netnih.gov. The resulting compounds are effective for both pre- and post-emergence control of a wide variety of annual and perennial grasses and broadleaf weeds researchgate.net. The specific stereoisomer of the final product can also influence herbicidal activity; for example, with imazapyr, the (R)-isomer demonstrates higher herbicidal activity, while the (S)-enantiomer is more stable against degradation researchgate.net.

Building Block for Chiral Ligand Preparation

In addition to its primary role in herbicide synthesis, this compound is utilized as a precursor for the preparation of new chiral ligands usbio.netchemicalbook.com. Chiral ligands are essential components in asymmetric catalysis, a field focused on synthesizing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry nih.govnih.gov. The inherent chirality of this compound makes it a valuable starting material for creating ligands that can control the stereochemical outcome of chemical reactions usbio.netwikipedia.org.

Intermediate in the Synthesis of Other Bioactive Molecules

The principal application of this compound as an intermediate is in the synthesis of the aforementioned imidazolinone herbicides, which are highly significant bioactive molecules in modern agriculture nih.govgoogle.com. Its utility stems from its capacity to form the core structure responsible for the potent biological activity of this herbicide class.

This compound is itself a derivative of 2-methylvaline, which is a non-proteinogenic amino acid (NPAA) nih.gov. Non-proteinogenic amino acids are those not naturally encoded in the genome but are crucial as building blocks for peptide-based therapeutics, catalysts, and other bioactive compounds nih.govnih.gov. While the direct modification of common amino acids is a strategy for creating diverse NPAAs, the use of this compound as a starting material for the synthesis of other, more complex non-proteinogenic amino acid derivatives is a subject of ongoing chemical exploration nih.gov.

Potential in Pharmaceutical Synthesis

This compound, a chiral derivative of the non-proteinogenic amino acid α-methylvaline, presents significant potential as a specialized building block in the synthesis of complex pharmaceutical molecules. Its structural features, particularly the chiral quaternary carbon, make it a valuable component for creating stereochemically defined active pharmaceutical ingredients (APIs). The imperative in modern drug development is to synthesize single-enantiomer drugs to improve efficacy and safety profiles, which elevates the demand for chiral intermediates like this compound nih.gov.

The primary application of this compound in a pharmaceutical context lies in its use as a precursor to novel chiral ligands usbio.net. Chiral ligands are instrumental in asymmetric synthesis, a technique crucial for producing enantiomerically pure compounds. By creating catalysts or auxiliaries from enantiomerically pure forms of this compound, chemists can direct chemical reactions to yield a specific desired stereoisomer of a drug molecule, which is a foundational strategy in pharmaceutical manufacturing nih.gov.

Furthermore, there is growing interest in the incorporation of non-coded amino acids and their derivatives into bioactive peptides to enhance their therapeutic profiles nih.gov. Peptides are often limited as therapeutic agents due to their susceptibility to enzymatic degradation in the body. The inclusion of unconventional building blocks, such as this compound, can render the resulting peptide more resistant to proteolysis, thereby increasing its stability and bioavailability nih.gov. This strategic modification can lead to peptide-based drugs with improved pharmacokinetic properties. While primarily recognized as an intermediate in the production of imidazolinone herbicides, its fundamental structure as a chiral amine and amide offers clear potential for broader applications in medicinal chemistry research oup.comnih.govresearchgate.net.

Interactive Data Table: Synthetic Roles of this compound

| Role | Synthetic Application | Potential Therapeutic Impact |

| Chiral Building Block | Incorporation into the core structure of a target molecule. | Creation of stereochemically pure APIs with potentially higher efficacy and reduced side effects. |

| Precursor to Chiral Ligands | Synthesis of ligands for use in asymmetric catalysis. | Facilitates the efficient, large-scale production of single-enantiomer drugs across various therapeutic areas nih.govusbio.net. |

| Peptide Modifier | Incorporation as a non-coded amino acid derivative into peptide chains. | Development of more stable and potent peptide-based therapeutics with enhanced resistance to enzymatic degradation nih.gov. |

Biotechnological and Industrial Relevance of 2 Amino 2,3 Dimethylbutyramide Production

Green Chemistry Principles in ADBA Synthesis

The synthesis of 2-amino-2,3-dimethylbutyramide (ADBA) is increasingly being approached through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. skpharmteco.comresearchgate.net Enzymatic routes, in particular, offer a promising alternative to traditional chemical methods, aligning with several key principles of green chemistry.

Environmental Benefits of Enzymatic Routes

The enzymatic synthesis of ADBA from 2-amino-2,3-dimethylbutyronitrile (ADBN) primarily utilizes nitrile hydratase (NHase) enzymes. researchgate.net This biocatalytic approach presents numerous environmental advantages over conventional chemical synthesis. Traditional methods often involve harsh reaction conditions, such as the use of strong acids or bases, leading to significant energy consumption and the formation of unwanted by-products. google.com In contrast, enzymatic reactions are conducted under mild conditions, typically at ambient temperature and pressure, which significantly reduces energy requirements. google.comgoogle.com

The high selectivity of enzymes like nitrile hydratase minimizes the formation of impurities, leading to higher product purity and simplifying downstream processing. google.com This specificity reduces the need for extensive purification steps, which are often resource-intensive. Furthermore, the use of whole-cell biocatalysts, such as Rhodococcus boritolerans, has been shown to be effective for ADBA production, offering a cost-effective and environmentally friendly option. researchgate.netoup.com

Reduction of Waste and By-product Formation

A key principle of green chemistry is waste prevention. researchgate.net Enzymatic synthesis of ADBA excels in this area by minimizing the generation of waste and by-products. The high chemoselectivity of nitrile hydratase ensures the specific conversion of the nitrile group in ADBN to the corresponding amide, without affecting other functional groups in the molecule. researchgate.net This contrasts with chemical hydrolysis, which can lead to the formation of carboxylic acids and other undesired side products, complicating purification and increasing waste streams. researchgate.net

The use of whole-cell biocatalysts also contributes to waste reduction. These systems can be reused for multiple reaction cycles, increasing catalyst productivity and reducing the amount of biological waste generated. researchgate.netoup.com For instance, cells of Rhodococcus boritolerans CCTCC M 208108 could be reused at least twice, significantly increasing the catalyst productivity. researchgate.net

Use of Green Solvents in Biocatalytic Systems

The choice of solvent is a critical factor in the environmental footprint of a chemical process. researchgate.net Biocatalytic systems for ADBA production are often compatible with aqueous media, which is considered the greenest solvent. arkat-usa.org However, challenges such as substrate or product inhibition can arise in purely aqueous systems. researchgate.net To address this, biphasic systems using green solvents have been investigated. These systems can enhance substrate availability and facilitate product recovery, while minimizing the use of volatile and hazardous organic solvents. researchgate.net

Economic Feasibility and Scale-Up Considerations

The industrial adoption of enzymatic ADBA production hinges on its economic feasibility and the potential for large-scale implementation. The use of whole-cell biocatalysts is a key factor in reducing costs, as it eliminates the need for expensive enzyme purification. researchgate.net Strains like Rhodococcus boritolerans have demonstrated high tolerance to both substrate and product concentrations, which is crucial for achieving high product titers and improving process economics. researchgate.netoup.com

A significant challenge in the enzymatic synthesis of ADBA is the inhibition of nitrile hydratase by cyanide, which can be formed from the decomposition of the substrate ADBN. researchgate.netgoogle.com Overcoming this inhibition is critical for developing a robust and economically viable process. Strategies such as temperature control and the use of biphasic systems have been successfully employed to mitigate cyanide inhibition and improve productivity. researchgate.net For instance, by controlling the temperature at 10°C, the inhibition of NHase by cyanide was successfully overcome. researchgate.net

The development of continuous production processes is another important consideration for scale-up. Continuous-flow systems can offer higher productivity and more consistent product quality compared to batch processes. Research has demonstrated the potential for continuous production of ADBA in both aqueous and biphasic systems, with catalyst productivity being a key metric for economic viability. researchgate.net The reusability of the biocatalyst is also a critical factor; for example, cells of R. boritolerans could be reused, increasing the catalyst productivity to 12.3 g of product per gram of catalyst. researchgate.netoup.com

| Parameter | Aqueous System | Biphasic System (n-hexane/water) |

| Product Concentration | Lower | 50 g/L |

| Yield | Lower | 91% |

| Catalyst Productivity | Lower | 6.3 g product/g catalyst |

| Catalyst Reusability | Possible | At least twice |

| Improved Catalyst Productivity (with reuse) | Not specified | 12.3 g product/g catalyst |

This table presents a comparison of key performance indicators for ADBA production in different reaction systems, based on available research data. researchgate.netoup.com

Industrial Applications of ADBA Derivatives

The primary industrial application of this compound is as a key intermediate in the synthesis of imidazolinone herbicides. researchgate.netshandongxinhuapharma.comchemicalbook.com These herbicides are known for their high potency and broad-spectrum activity, making them valuable in modern agriculture. oup.com The chemical structure of ADBA provides the necessary backbone for the synthesis of these complex herbicidal molecules.

Beyond its role in the agrochemical industry, ADBA and its derivatives are also utilized in the preparation of new chiral ligands. shandongxinhuapharma.comchemicalbook.comusbio.net Chiral ligands are essential in asymmetric catalysis, a field of chemistry focused on the synthesis of enantiomerically pure compounds. Such compounds are of great importance in the pharmaceutical industry, where the stereochemistry of a molecule can determine its biological activity. guidechem.com The development of novel chiral ligands from ADBA could open up new avenues for the synthesis of pharmaceuticals and other fine chemicals.

Future Research Perspectives and Emerging Areas

Development of Novel Biocatalysts with Enhanced Performance

The enzymatic synthesis of ADBA from 2-amino-2,3-dimethylbutyronitrile (ADBN) using nitrile hydratase (NHase) represents a greener alternative to traditional chemical methods. researchgate.netresearchgate.net Future research is centered on discovering and engineering novel NHase enzymes with superior properties. The primary goals are to enhance catalytic efficiency, improve stability under industrial process conditions, and increase tolerance to both substrate and product inhibition, as well as cyanide byproducts dissociated from the substrate. researchgate.net

Key research objectives include:

Screening for Novel Nitrile Hydratases: Exploring diverse microbial ecosystems to identify new NHase enzymes with inherently higher activity, stability, and resistance to inhibitors.

Protein Engineering: Employing techniques such as directed evolution and rational design to modify existing NHase enzymes. This can lead to biocatalysts with tailored substrate specificity, enhanced thermal stability, and improved performance in non-conventional media like biphasic systems, which can alleviate substrate and product inhibition. researchgate.net

Table 1: Performance Characteristics of Current ADBA Biocatalysts

| Microbial Strain | Enzyme | Key Performance Characteristics | Reference |

|---|---|---|---|

| Rhodococcus boritolerans CCTCC M 208108 | Nitrile Hydratase (NHase) | Resistant to cyanide (5 mM); Tolerant to high product concentration (40 g/L); Operates at alkaline pH (9.3). researchgate.net | researchgate.net |

| Nocardia globerula CCTCC M209214 | Nitrile Hydratase (NHase) | High conversion efficiency and yield (>95%); Mild reaction conditions (pH 6.0-10.0, 20-40°C). google.com | google.com |

Engineering of Metabolic Pathways for Improved ADBA Production

Future research in this area will likely involve:

Pathway Construction: Assembling novel metabolic pathways in robust microbial hosts like Escherichia coli or Corynebacterium glutamicum for the de novo synthesis of ADBN precursors. nih.gov

Precursor Supply Enhancement: Applying systems metabolic engineering strategies to increase the intracellular pool of key precursors, such as specific amino acids, by upregulating relevant biosynthetic genes and eliminating competing pathways. nih.govresearchgate.net

Cofactor Engineering: Optimizing the supply of cofactors essential for the biosynthetic pathway to ensure high flux towards the desired precursor molecule. nih.gov

Transport Engineering: Modifying transporter proteins to facilitate the efficient export of the synthesized precursor, preventing feedback inhibition and simplifying downstream processing. nih.gov

Exploration of New Derivatization Pathways for Advanced Materials and Pharmaceuticals

ADBA is a chiral molecule, and its enantiomers can serve as valuable building blocks for the synthesis of a wide range of complex molecules. nih.gov Beyond its established role in the herbicide industry, research is beginning to explore its potential in other areas. chemicalbook.com

Emerging applications and research directions include:

Chiral Ligands: Synthesizing novel chiral ligands from enantiomerically pure ADBA. These ligands can be used in asymmetric catalysis to produce high-value chemicals, a critical component in the manufacturing of advanced materials and pharmaceuticals.

Pharmaceutical Intermediates: Investigating ADBA as a scaffold for the development of new pharmaceutical compounds. Its specific stereochemistry and functional groups make it an attractive starting point for creating molecules with potential biological activity.

Novel Agrochemicals: Using ADBA as a precursor to develop next-generation imidazolinone herbicides or entirely new classes of agrochemicals with improved efficacy, selectivity, and environmental profiles.

Deeper Mechanistic Understanding of Enzymatic Hydration Processes

A fundamental understanding of how nitrile hydratases function at a molecular level is crucial for their rational design and engineering. thieme-connect.de The hydration of a nitrile to an amide is a highly efficient enzymatic process, but the precise mechanism, particularly the role of the active site metal ion (either iron or cobalt), remains an area of active investigation. thieme-connect.de

Key research questions to be addressed include:

Role of the Metal Center: Elucidating the precise role of the non-corrinoid cobalt or non-heme iron center in the catalytic cycle, including substrate binding and activation of the water molecule for nucleophilic attack.

Substrate Specificity: Determining the structural basis for the substrate specificity of different NHases to enable the engineering of enzymes that can accept a broader range of nitrile substrates or exhibit higher activity towards specific targets like ADBN.

Mechanism of Inhibition: Investigating the mechanisms by which products and byproducts like cyanide inhibit NHase activity. This knowledge is essential for developing strategies to overcome these limitations in industrial-scale reactions. researchgate.net

The enzymatic hydration of nitriles to amides is a two-step process involving a nitrile hydratase and often followed by an amidase that hydrolyzes the amide to a carboxylic acid. researchgate.netthieme-connect.de Understanding the interplay between these enzymes in whole-cell systems is also critical for optimizing processes to maximize the yield of the desired amide product. thieme-connect.de

Lifecycle Assessment of ADBA Production Methods

To fully validate the "green" credentials of biocatalytic ADBA production, a comprehensive Lifecycle Assessment (LCA) is necessary. An LCA provides a systematic evaluation of the environmental impacts associated with a product's entire lifecycle, from raw material extraction to final disposal. nih.govresearchgate.net Comparing the biocatalytic route with the traditional chemical synthesis, which often relies on harsh conditions like strong acids and high temperatures, is a key future research priority. nih.gov

An LCA for ADBA production would assess factors such as:

Energy Consumption: Quantifying the energy inputs for both the chemical and biocatalytic routes, including heating, cooling, stirring, and downstream processing.

Greenhouse Gas Emissions: Calculating the carbon footprint associated with each production method. Biocatalytic processes, operating at milder conditions, are expected to have significantly lower emissions. nih.govresearchgate.net

Raw Material Usage: Evaluating the sustainability of feedstocks. Biocatalysis opens the door to using renewable feedstocks for precursor synthesis through metabolic engineering. dtu.dk

Waste Generation: Assessing the quantity and toxicity of waste streams. The biocatalytic route avoids the use of harsh chemical reagents, leading to more benign waste products. mdpi.com

Table 2: Key Parameters for Lifecycle Assessment of ADBA Production

| Parameter | Chemical Synthesis | Biocatalytic Synthesis | Potential Environmental Benefit |

|---|---|---|---|

| Energy Input | High (due to high temperatures/pressures) | Low (mild, near-ambient conditions) | Reduced energy consumption and associated emissions. mdpi.com |

| Solvent Use | Often requires organic solvents | Primarily aqueous media; potential for green solvents. researchgate.net | Lower environmental impact from solvent production and disposal. |

| Catalyst | Strong acids or bases (e.g., sulfuric acid) nih.gov | Biodegradable enzyme (Nitrile Hydratase) | Elimination of corrosive and hazardous chemical catalysts. |

| Waste Output | Significant salt and acidic/basic waste streams | Primarily biomass and biodegradable aqueous waste | Reduced waste treatment costs and environmental pollution. mdpi.com |

| Yield & Selectivity | Can have issues with over-hydrolysis to carboxylic acid | High selectivity towards the amide product. researchgate.net | Higher product purity and less downstream processing. |

Q & A

Q. What are the established synthetic routes for 2-amino-2,3-dimethylbutyramide, and what are their comparative advantages?

The compound is primarily synthesized via two routes:

- Strecker synthesis : Uses methyl isopropyl ketone, hydrogen cyanide, and ammonia to form the nitrile intermediate, followed by hydrolysis to the amide .

- Enzymatic hydration : A biphasic system (HFE-7100/water) with nitrile hydratase (NHase) biocatalysts achieves 97.3% yield, minimizing substrate hydrolysis and enabling solvent recycling . The enzymatic method offers higher efficiency and environmental sustainability compared to traditional chemical hydrolysis.

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Key hazards include toxicity via inhalation, skin contact, or ingestion. Required precautions:

Q. How can researchers characterize the purity and structural identity of this compound?

Essential techniques include:

- NMR spectroscopy : Confirm molecular structure via <sup>1</sup>H and <sup>13</sup>C spectra (e.g., δ 1.2–1.4 ppm for methyl groups) .

- Mass spectrometry : Validate molecular weight (130.19 g/mol) via ESI-MS or GC-MS .

- Elemental analysis : Verify C, H, N, O composition (C6H14N2O) .

Advanced Research Questions

Q. How can enzymatic hydration be optimized to mitigate product inhibition in this compound synthesis?

The biphasic HFE-7100/water system reduces product inhibition by partitioning the amide into the aqueous phase, allowing continuous reaction. Key parameters:

Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis, and how are they resolved?

Impurities like unreacted nitrile or hydrolysis byproducts require:

- HPLC with UV detection : Use C18 columns and acetonitrile/water gradients for separation .

- Kinetic monitoring : Track reaction progress via real-time FTIR to identify intermediate accumulation . Method validation should adhere to ICH guidelines for precision (RSD <2%) and detection limits (LOQ <0.1%).

Q. What contradictions exist in reported synthesis yields, and how can they be reconciled?

Discrepancies arise from:

- Solvent choice : Aqueous systems favor hydrolysis, reducing amide yield, while biphasic systems prevent this .

- Catalyst source : Commercial NHase may vary in activity vs. lab-prepared whole-cell catalysts . Standardizing solvent systems and biocatalyst activity (e.g., U/mg protein) is critical for reproducibility.

Q. What role does this compound play in agrochemical intermediate synthesis?

It is a precursor for imidazolinone herbicides (e.g., imazamethabenz-methyl), where its branched alkyl chain enhances herbicidal activity by inhibiting acetolactate synthase (ALS) in weeds . Structural analogs (e.g., imazapyr) show similar modes of action but differ in crop selectivity .

Methodological Guidelines Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.